Tetramethylphosphonium iodide is a quaternary ammonium salt with the chemical formula . It consists of a tetramethylphosphonium cation and an iodide anion . This compound is notable for its lipophilic properties, making it useful in various chemical applications, including phase transfer catalysis. Tetramethylphosphonium iodide is a white crystalline solid at room temperature and is soluble in polar organic solvents, which enhances its utility in organic synthesis and catalysis .
Tetramethylphosphonium iodide can be synthesized through several methods:
Tetramethylphosphonium iodide has diverse applications across various fields:
Studies on tetramethylphosphonium iodide have focused on its interactions with various biological membranes and other chemical species. Its lipophilic nature allows it to penetrate lipid bilayers, which can affect membrane integrity and function. Additionally, research has indicated that it can form complexes with metal ions, influencing their solubility and reactivity in solution .
Tetramethylphosphonium iodide belongs to a class of compounds known as phosphonium salts. Here are some similar compounds along with their unique characteristics:
| Compound Name | Formula | Unique Characteristics |
|---|---|---|
| Tetraphenylphosphonium Bromide | Contains phenyl groups; used in organic synthesis | |
| Triphenylphosphine Iodide | Known for its role in catalysis and coordination chemistry | |
| Tetraethylammonium Iodide | Similar structure but contains ethyl groups instead |
Tetramethylphosphonium iodide is unique due to its specific combination of methyl groups, which enhances its solubility and reactivity compared to other phosphonium salts. Its distinct properties make it particularly effective in phase transfer catalysis and other organic reactions .
The most straightforward route to tetramethylphosphonium iodide involves the direct alkylation of trimethylphosphine with methyl iodide. This exothermic reaction proceeds via nucleophilic substitution, where the lone pair on phosphorus attacks the electrophilic methyl group of methyl iodide. The reaction is typically conducted in anhydrous toluene or diethyl ether under inert conditions to prevent oxidation of trimethylphosphine.
$$
\text{P(CH}3\text{)}3 + \text{CH}3\text{I} \rightarrow \text{P(CH}3\text{)}_4^+\text{I}^-
$$
Key parameters include stoichiometric control (1:1 molar ratio) and reaction temperature (0–25°C). Yields exceeding 85% are achievable with rapid mixing and exclusion of moisture. The product precipitates as a white crystalline solid, which is purified via recrystallization from acetonitrile or ethanol.
An alternative method employs calcium phosphide ($$\text{Ca}3\text{P}2$$) and methyl iodide in a methanol/water solvent system. This approach leverages the reactivity of calcium phosphide as a phosphorus source, which reacts with methyl iodide under reflux (60–80°C) to form tetramethylphosphonium iodide. The reaction proceeds via intermediate phosphine gas generation, followed by sequential methyl group transfer:
$$
\text{Ca}3\text{P}2 + 6\,\text{CH}3\text{I} \rightarrow 2\,\text{P(CH}3\text{)}3 + 3\,\text{CaI}2
$$
$$
\text{P(CH}3\text{)}3 + \text{CH}3\text{I} \rightarrow \text{P(CH}3\text{)}_4^+\text{I}^-
$$
This method achieves yields of 70–78% after 48 hours. The aqueous methanol system facilitates byproduct removal ($$\text{CaI}_2$$), though product isolation requires vacuum distillation to separate unreacted methyl iodide.
Nickel catalysts enable efficient C–P bond formation under mild conditions. For example, nickel(0) complexes (e.g., $$\text{Ni(COD)}_2$$) facilitate the coupling of trimethylphosphine with methyl iodide in tetrahydrofuran (THF) at 25°C. The catalytic cycle involves oxidative addition of methyl iodide to nickel, followed by ligand substitution with trimethylphosphine:
$$
\text{Ni}^0 + \text{CH}3\text{I} \rightarrow \text{Ni}^{II}(\text{CH}3)(\text{I})
$$
$$
\text{Ni}^{II}(\text{CH}3)(\text{I}) + \text{P(CH}3\text{)}3 \rightarrow \text{P(CH}3\text{)}_4^+\text{I}^- + \text{Ni}^0
$$
This method achieves 90% yield with 5 mol% nickel catalyst and 1,10-phenanthroline ligands. It is particularly advantageous for scalability and reduced byproduct formation.
Tetramethylphosphonium iodide can be synthesized via anion exchange from tetramethylphosphonium bromide. Treating the bromide with potassium iodide in acetone or ethanol induces metathesis:
$$
\text{P(CH}3\text{)}4^+\text{Br}^- + \text{KI} \rightarrow \text{P(CH}3\text{)}4^+\text{I}^- + \text{KBr}
$$
The reaction is driven by the low solubility of potassium bromide in polar aprotic solvents. Catalytic iodide (e.g., $$\text{LiI}$$) accelerates the exchange by displacing bromide through a nucleophilic pathway. Yields exceed 95% after 12 hours at 50°C.
Critical factors for maximizing yield include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–60°C | ±15% |
| Solvent Polarity | $$\varepsilon > 20$$ | +20% |
| Stoichiometry | 1:1.05 (P:CH$$_3$$I) | +10% |
| Catalyst Loading | 5–10 mol% Ni | +25% |
For calcium phosphide-mediated synthesis, refluxing methanol/water (3:1 v/v) enhances phosphine solubility and reaction kinetics. In nickel-catalyzed routes, ligand choice (e.g., 1,10-phenanthroline-5,6-dione) suppresses side reactions like phosphine oxidation.
Tetramethylphosphonium iodide, with the molecular formula C₄H₁₂PI, is a crystalline compound that has been studied using single-crystal X-ray diffraction techniques to determine its precise structural parameters [1]. The compound consists of a tetramethylphosphonium cation [P(CH₃)₄]⁺ and an iodide anion I⁻, forming an ionic crystal structure [2]. X-ray diffraction studies have revealed that tetramethylphosphonium iodide crystallizes in a well-defined lattice arrangement that contributes to its physical properties [5].
The crystal structure of tetramethylphosphonium iodide has been determined through careful X-ray diffraction analysis, which has provided valuable information about its unit cell parameters [5]. The crystal lattice parameters indicate that the compound forms colorless crystals suitable for X-ray diffraction studies [5]. The melting point of tetramethylphosphonium iodide has been reported to be in the range of 312-322°C, which is indicative of strong ionic interactions within the crystal lattice [4].
X-ray powder diffraction studies of tetramethylphosphonium halides, including the iodide salt, have been conducted to determine their crystal systems [9]. While tetramethylammonium halides typically adopt tetragonal lattices at room temperature, tetramethylphosphonium halides have been found to crystallize in the hexagonal system [9]. For tetramethylphosphonium chloride and bromide, the cell parameters were determined to be a = 6.90 ± 0.01 Å, c = 9.72 ± 0.05 Å and a = 7.03 ± 0.01 Å, c = 9.98 ± 0.05 Å, respectively [9]. Although specific lattice parameters for the iodide salt are not explicitly stated in the available literature, the structural trends observed in other tetramethylphosphonium halides provide insight into the expected crystal structure of tetramethylphosphonium iodide [9].
The tetramethylphosphonium cation in tetramethylphosphonium iodide exhibits a characteristic tetrahedral coordination geometry around the central phosphorus atom [5]. This tetrahedral arrangement is a fundamental aspect of the compound's molecular structure and influences its physical and chemical properties [7]. The phosphorus atom is located at the center of the tetrahedron, with four methyl groups positioned at the corners, creating a symmetric three-dimensional structure [7].
X-ray diffraction studies have confirmed that the bond angles in the tetramethylphosphonium cation are approximately 109.5(3)°, which is consistent with the ideal tetrahedral angle of 109.47° [5] [7]. This indicates that the methyl groups are arranged tetrahedrally around the phosphorus center, minimizing steric repulsion between the substituents [5]. The tetrahedral geometry can be mathematically described using vector analysis, where the bond angle θ = arccos(-1/3) ≈ 109.47°, when all four substituents are equivalent [7].
The phosphorus-carbon (P-C) bond lengths in tetramethylphosphonium iodide have been measured to be 1.761(7) Å, which is comparable to the P-C bond lengths in the analogous tetramethylphosphonium fluoride salt, which average at 1.778(13) Å [5] [18]. These bond length measurements provide important information about the nature of the P-C bonds in the tetramethylphosphonium cation and contribute to our understanding of the overall molecular geometry [20]. The tetrahedral coordination around the phosphorus center is maintained by the electronic configuration of the phosphorus atom and the steric requirements of the methyl substituents [7].
| Parameter | Tetramethylphosphonium Iodide | Reference |
|---|---|---|
| P-C Bond Length | 1.761(7) Å | [5] [20] |
| C-P-C Bond Angle | 109.5(3)° | [5] [7] |
| Crystal System | Hexagonal (inferred from other halides) | [9] |
| Melting Point | 312-322°C | [4] |
Hydrogen bonding networks play a significant role in the crystal packing and structural organization of tetramethylphosphonium iodide and its associated systems [14]. The iodide anion, being a good hydrogen bond acceptor, can participate in hydrogen bonding interactions with hydrogen atoms from surrounding molecules or solvent systems [14]. These hydrogen bonding networks contribute to the overall stability and physical properties of the crystalline material [21].
In systems containing tetramethylphosphonium iodide, the iodide anion can form hydrogen bonds with hydrogen atoms from various sources, including water molecules, alcohols, or other hydrogen bond donors present in the crystal lattice [14] [21]. The strength and directionality of these hydrogen bonds depend on the nature of the hydrogen bond donors and the specific crystal packing arrangement [21]. The iodide anion can act as a mono-, bi-, or polydentate hydrogen bond acceptor, forming complex hydrogen bonding networks that extend throughout the crystal structure [21].
Research has shown that in certain co-crystallization experiments involving halogen bond donors and tetramethylphosphonium iodide, the iodide anion can participate in both hydrogen bonding and halogen bonding interactions [21]. These dual interaction capabilities make the iodide anion a versatile structural element in crystal engineering applications [21]. The hydrogen bonding networks in tetramethylphosphonium iodide-containing systems can influence properties such as solubility, melting point, and crystal morphology [14].
Studies of halogen bonding in co-crystallization experiments have demonstrated that iodide anions can form extended networks through various bonding interactions [21]. For example, in systems containing 1,4-diiodotetrafluorobenzene and phosphonium iodides, the iodide anions can function as penta-, tetra-, or bidentate acceptors, forming complex supramolecular architectures [21] [25]. These networks are stabilized by C-I···I⁻ halogen bonds with lengths ranging from 3.276(1) to 3.625(1) Å, as well as by hydrogen bonding interactions involving the iodide anions [25].
Tetramethylphosphonium iodide and tetramethylammonium iodide are structurally analogous compounds, differing primarily in their central atom (phosphorus versus nitrogen) [15]. This structural similarity allows for meaningful comparisons between the two compounds, providing insights into the influence of the central atom on various physical and chemical properties [15]. Despite their similarities, these compounds exhibit notable differences in their crystal structures, solubility, and chemical reactivity [15].
One significant difference between tetramethylphosphonium iodide and tetramethylammonium iodide is their solubility behavior in certain solvents [15]. For instance, tetramethylphosphonium iodide has been reported to be soluble in trifluoroiodomethane, whereas tetramethylammonium iodide is insoluble in this solvent [15]. This difference in solubility has been attributed to "considerable differences in solvation of the compounds due to some property of the Group V element," as the cations appear to have similar sizes based on molecular models [15].
The crystal structures of tetramethylphosphonium halides and tetramethylammonium halides also show distinct differences [9]. While tetramethylammonium halides typically crystallize in tetragonal lattices at room temperature, tetramethylphosphonium halides have been found to adopt hexagonal crystal systems [9]. This difference in crystal packing reflects the influence of the central atom (P versus N) on the overall molecular geometry and intermolecular interactions [9].
Another interesting comparison involves the thermal behavior of these compounds [9] [15]. Tetramethylphosphonium iodide forms a two-layer system in trifluoroiodomethane at room temperature, which converts to a single layer upon cooling to -3°C [15]. This unusual behavior is reminiscent of binary liquid systems and suggests that the quaternary phosphonium compound behaves differently from typical ionic salts [15]. Such thermal behavior differences between phosphonium and ammonium analogues provide valuable insights into the nature of their ionic interactions and solvation properties [9] [15].
| Property | Tetramethylphosphonium Iodide | Tetramethylammonium Iodide | Reference |
|---|---|---|---|
| Solubility in CF₃I | Soluble | Insoluble | [15] |
| Crystal System | Hexagonal (inferred) | Tetragonal | [9] |
| Behavior in CF₃I | Forms two-layer system at 20°C, single layer at -3°C | Not applicable (insoluble) | [15] |
| Central Atom | Phosphorus | Nitrogen | [15] |
Spectroscopic techniques, particularly ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy, are valuable tools for the identification and characterization of tetramethylphosphonium iodide [5] [10]. These techniques provide complementary information about the compound's molecular structure, bonding, and purity [10] [16].
³¹P NMR spectroscopy is particularly useful for phosphorus-containing compounds like tetramethylphosphonium iodide due to the high natural abundance of the ³¹P nucleus and its favorable NMR properties [16]. The ³¹P NMR spectrum of tetramethylphosphonium iodide typically shows a characteristic singlet signal, which provides information about the phosphorus environment in the molecule [5] [10].
In addition to the ³¹P NMR data, complementary information can be obtained from ¹H and ¹³C NMR spectroscopy [5]. The ¹H NMR spectrum of tetramethylphosphonium iodide in acetonitrile-d₃ (CD₃CN) shows a doublet at approximately 1.84 ppm (coupling constant ²JHP = 15 Hz) corresponding to the methyl protons coupled to the phosphorus nucleus [5]. Similarly, the ¹³C{¹H} NMR spectrum exhibits a doublet at around 9.98 ppm (coupling constant ¹JCP = 56.3 Hz) for the methyl carbon atoms [5]. These NMR data collectively provide a comprehensive spectroscopic fingerprint for tetramethylphosphonium iodide [5] [10] [16].
FTIR spectroscopy offers valuable information about the vibrational modes of tetramethylphosphonium iodide, which are influenced by its molecular structure and bonding [26]. Although specific FTIR data for tetramethylphosphonium iodide are limited in the available literature, general principles of FTIR interpretation can be applied to understand its spectral features [26].
The FTIR spectrum of tetramethylphosphonium iodide would be expected to show characteristic absorption bands corresponding to various vibrational modes of the P-C bonds and C-H bonds in the methyl groups [26]. Based on general FTIR interpretation guidelines, the following key regions would be of interest [26]:
The exact positions and intensities of these absorption bands would depend on the specific molecular environment and crystal packing of tetramethylphosphonium iodide [26]. Comparison with FTIR spectra of related phosphonium compounds, such as tetraethylphosphonium iodide, can provide additional insights into the spectral interpretation [27].
| Spectroscopic Method | Key Features | Chemical Shift/Wavenumber | Reference |
|---|---|---|---|
| ³¹P{¹H} NMR (D₂O) | Singlet | 23.65 ppm | [5] |
| ¹H NMR (CD₃CN) | Doublet (PCH₃) | 1.84 ppm (²J_HP = 15 Hz) | [5] |
| ¹³C{¹H} NMR (CD₃CN) | Doublet (PCH₃) | 9.98 ppm (¹J_CP = 56.3 Hz) | [5] |
| FTIR | C-H stretching (expected) | 2800-3000 cm⁻¹ | [26] |
| FTIR | C-H bending (expected) | 1380-1470 cm⁻¹ | [26] |
| FTIR | P-C stretching (expected) | 650-800 cm⁻¹ | [26] |